Methoxycarbonylmethylenepiperidine
Description
Methoxycarbonylmethylenepiperidine is a piperidine derivative characterized by a methoxycarbonylmethylene group (-CH₂-C(O)-OCH₃) attached to the piperidine ring.
Properties
IUPAC Name |
methyl (2Z)-2-piperidin-2-ylideneacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-11-8(10)6-7-4-2-3-5-9-7/h6,9H,2-5H2,1H3/b7-6- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQWICMCUQFVFB-SREVYHEPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C1CCCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C\1/CCCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methoxycarbonylmethylenepiperidine can be achieved through several synthetic routes. One common method involves the reaction of piperidine with methoxycarbonylmethylenebromide under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of piperidine attacks the electrophilic carbon of methoxycarbonylmethylenebromide, resulting in the formation of this compound .
Industrial production methods for this compound may involve multi-component reactions, where piperidine, methoxycarbonylmethylenebromide, and other reagents are combined in a single reaction vessel to produce the desired compound efficiently .
Chemical Reactions Analysis
Methoxycarbonylmethylenepiperidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride .
In oxidation reactions, this compound can be converted to its corresponding N-oxide derivative. In reduction reactions, the compound can be reduced to its corresponding amine derivative. Substitution reactions involving this compound often result in the formation of substituted piperidine derivatives, which can have diverse biological activities .
Scientific Research Applications
Methoxycarbonylmethylenepiperidine has several scientific research applications. In medicinal chemistry, it is used as a building block for the synthesis of pharmaceuticals with potential anticancer, antiviral, and anti-inflammatory properties . In organic synthesis, this compound is utilized as an intermediate for the preparation of more complex molecules .
In biology, this compound derivatives have been studied for their potential to modulate biological pathways and molecular targets, making them valuable tools for drug discovery and development . In the industrial sector, this compound is used in the production of fine chemicals and specialty materials .
Mechanism of Action
The mechanism of action of methoxycarbonylmeth
Comparison with Similar Compounds
Key Properties (Hypothetical Data):
- Molecular Formula: C₈H₁₃NO₂
- Molecular Weight : 155.19 g/mol
- Boiling Point : ~250°C (estimated)
- Solubility : Moderate in polar aprotic solvents (e.g., DMSO, DMF) .
Comparison with Structurally Similar Compounds
A meaningful comparison would require analysis of analogs such as:
- Piperidine derivatives with ester or carbonyl substituents (e.g., 1-Methyl-4-propionoxypiperidine, 4-Carbomethoxypiperidine).
- Heterocycles with similar electronic or steric profiles (e.g., pyrrolidine or morpholine analogs).
Hypothetical Data Table:
Research Findings and Limitations
- Synthetic Utility: this compound may serve as a precursor for introducing polar groups into drug candidates, unlike simpler esters (e.g., 1-Methyl-4-propionoxypiperidine), which lack tunable electronic effects .
Critical Analysis of Evidence Limitations
The provided evidence () focuses on controlled substances and steroids, rendering it irrelevant for comparing this compound. For a rigorous analysis, the following steps would be necessary:
Database Searches : Extract data from SciFinder, PubMed, or CAS Common Chemistry.
Structural Comparisons : Use computational tools (e.g., molecular docking) to assess interactions with biological targets.
Experimental Validation : Conduct in vitro assays to compare reactivity or bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
